Blumeatin

Übersicht

Beschreibung

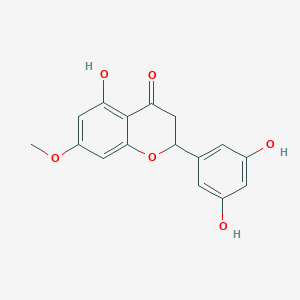

Blumeatin ist ein natürlich vorkommendes Flavonoid, das in der Sembungpflanze (Blumea balsamifera L.) gefunden wird . Es ist durch Hydroxylgruppen an den Positionen C-3′ und 5′ gekennzeichnet und es fehlt eine C2−C3-Doppelbindung . This compound ist für seine antioxidativen Eigenschaften bekannt und war aufgrund seiner potenziellen gesundheitlichen Vorteile Gegenstand verschiedener wissenschaftlicher Studien .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Blumeatin exhibits potent antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have demonstrated that this compound has a high radical scavenging activity, attributed to its unique molecular structure. The compound's non-coplanarity and specific torsion angles contribute to its effectiveness as an antioxidant .

Table 1: Antioxidant Activity of this compound Compared to Other Flavonoids

| Compound | Radical Scavenging Activity (%) |

|---|---|

| This compound | 88.40 |

| Quercetin | 85.00 |

| Luteolin | 82.50 |

| Kaempferol | 80.00 |

Anti-Inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. Research indicates that it inhibits caspase-1, an enzyme involved in inflammation pathways, thereby reducing the levels of pro-inflammatory cytokines like IL-1β . This property positions this compound as a candidate for treating inflammatory diseases, including those associated with COVID-19.

Table 2: Binding Affinity of this compound to Caspase-1

| Ligand | Binding Energy (kcal/mol) | Interaction with Amino Acids |

|---|---|---|

| This compound | -5.63 | Thr1010, Val1011, Phe914 |

| Luteolin | -5.93 | Similar residues as this compound |

| Q158 (Native) | -3.92 | Reference for comparison |

Anticancer Properties

This compound has shown promising results in cancer research, particularly against oral cancer cells. A study reported that this compound effectively inhibited the growth of SCC-4 oral cancer cells with minimal cytotoxic effects on normal cells . The mechanism involves inducing DNA damage and promoting autophagy, which are critical for cancer cell death.

Case Study: Anticancer Effects of this compound on SCC-4 Cells

- Cell Line Used : SCC-4 (oral cancer)

- IC50 Value : 10 µM

- Mechanisms :

- Induction of autophagy

- Increase in reactive oxygen species (ROS)

- Decrease in mitochondrial membrane potential (MMP)

Hepatoprotective Activity

This compound also exhibits hepatoprotective properties, making it a candidate for liver-related therapies. Research conducted by Sun Yat-sen University indicated that this compound could protect liver cells from damage caused by various toxins .

Wirkmechanismus

Target of Action

Blumeatin, a plant flavonoid, primarily targets Xanthine Oxidase (XO) . XO is a multifunctional molybdoflavoprotein enzyme found in many mammalian tissues, particularly the intestine tract and liver . It plays a crucial role in the development of hyperuricemia by catalyzing the oxidation of hypoxanthine and xanthine to generate uric acid and reactive oxygen species .

Mode of Action

This compound interacts with XO via hydrogen bonds involving the main amino acid residues Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid and reactive oxygen species .

Biochemical Pathways

By inhibiting XO, this compound affects the purine degradation pathway, which leads to a decrease in the production of uric acid . This can help alleviate the symptoms of hyperuricemia, a condition characterized by high levels of uric acid in the blood .

Pharmacokinetics

This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. It has a high absorption profile in the human intestine (81.93%), suggesting good bioavailability .

Result of Action

The inhibition of XO by this compound leads to a decrease in uric acid production, which can help manage conditions like hyperuricemia and gout . Additionally, this compound has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton . This suggests that this compound may also have antioxidant properties .

Biochemische Analyse

Biochemical Properties

Blumeatin has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton . This suggests that there might be a correlation between antioxidant activity and planarity of this compound . A molecular docking study showed that Thr1010, Val1011, Phe914, and Ala1078 are the main amino acid residues participating in Xanthine Oxidase’s interaction with this compound via hydrogen bonds .

Cellular Effects

It is known that this compound has a high absorption profile in the human intestine (81.93%), and this plant flavonoid is not carcinogenic or mutagenic .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting Xanthine Oxidase, a key enzyme in the development of Hyperuricemia . It interacts with Xanthine Oxidase via hydrogen bonds with amino acid residues Thr1010, Val1011, Phe914, and Ala1078 .

Vorbereitungsmethoden

Blumeatin kann aus Blumea balsamifera mit verschiedenen Methoden extrahiert werden. Zu den gebräuchlichsten Methoden gehören Dampfdestillation, Simultan-Destillation und -Extraktion sowie CO2-Superkritische Extraktion . Diese Methoden werden verwendet, um die flüchtigen Bestandteile der Pflanze zu extrahieren, darunter this compound . Industrielle Produktionsmethoden beinhalten die Verwendung der chromatographischen Trennung mit Polyamid als Adsorbens, um die Effizienz der Flavonvorbereitung zu erhöhen und die Kosten zu senken .

Analyse Chemischer Reaktionen

Blumeatin unterliegt verschiedenen Arten chemischer Reaktionen, einschließlich Oxidation und Reduktion. Es hat sich gezeigt, dass es eine hohe Radikalfängeraktivität besitzt, da es in Bezug auf sein Flavanon-Gerüst nicht koplanar und über einen verdrehten Torsionswinkel verfügt . Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid und Superoxidanionradikalen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind reaktive Sauerstoffspezies wie Superoxidanionradikal und Wasserstoffperoxid .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. Es wurde auf sein antioxidatives Potenzial, seine leberschützenden Eigenschaften und seine Fähigkeit, Xanthinoxidase zu hemmen, untersucht, was ein wichtiges pharmakologisches Ziel für die Behandlung von Hyperurikämie ist . This compound hat sich auch als antimikrobiell, entzündungshemmend und antitumoral erwiesen . Darüber hinaus wurde es im Bereich der Kosmetik aufgrund seines einzigartigen aromatischen Geruchs und seiner Verbrennungsbehandlungen eingesetzt .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus. Es hat eine hohe Radikalfängeraktivität, da es in Bezug auf sein Flavanon-Gerüst nicht koplanar und über einen verdrehten Torsionswinkel verfügt . This compound interagiert mit Xanthinoxidase über Wasserstoffbrückenbindungen mit Aminosäureresten wie Thr1010, Val1011, Phe914 und Ala1078 . Diese Interaktion hemmt die Produktion von Harnsäure und reaktiven Sauerstoffspezies, die an der Entwicklung von Hyperurikämie beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Blumeatin ähnelt anderen Flavonoiden wie Quercetin und Tamarixetin. Es hat eine höhere antioxidative Aktivität als Tamarixetin . This compound besitzt auch eine Reihe von biologischen Eigenschaften, darunter die Fähigkeit, Superoxidradikale zu fangen, leberschützend, antioxidativ und antityrosinase zu wirken . Weitere ähnliche Verbindungen sind (2R,3S)-(−)-4’-O-Methyldihydroquercetin und Quercetin-3,3’,4’, die ebenfalls eine starke inhibitorische Aktivität besitzen .

Die einzigartige Struktur von this compound und seine hohe antioxidative Aktivität machen es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Blumeatin, a flavanone derived from the plant Blumea balsamifera, has garnered attention for its diverse biological activities, particularly in the fields of oncology, hepatoprotection, and neuroprotection. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound.

1. Anticancer Properties

This compound has been extensively studied for its anticancer effects, particularly against oral cancer cells.

Case Study: Anticancer Effects on Oral Cancer Cells

A study conducted on human oral cancer cells (SCC-4) demonstrated that this compound inhibited cell growth with an IC50 value of 10 µM. The compound exhibited minimal cytotoxicity towards normal cells (hTRET-OME) while effectively triggering DNA damage in cancer cells. Key findings include:

- Cell Viability : MTT assay results indicated significant suppression of SCC-4 cell growth.

- Mechanisms :

- Induction of autophagy was observed through transmission electron microscopy (TEM).

- Upregulation of autophagy-related proteins LC3B and Beclin 1 was noted, while p62 levels decreased.

- Increased reactive oxygen species (ROS) and decreased mitochondrial membrane potential (MMP) were also documented.

The data from this study are summarized in Table 1.

| Parameter | Control (0 µM) | 5 µM | 10 µM | 20 µM |

|---|---|---|---|---|

| Cell Viability (%) | 100 | 73 | 45 | 22 |

| LC3B II Expression | Low | Moderate | High | Very High |

| ROS Levels (%) | 100 | 127 | 156 | 222 |

| MMP Levels (%) | 100 | 58 | 32 | 17 |

These findings suggest that this compound not only inhibits cancer cell proliferation but also induces autophagic processes critical for cellular homeostasis and survival under stress conditions .

2. Antioxidant and Hepatoprotective Activities

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells.

Antioxidant Mechanism

Research indicates that this compound acts as a superoxide radical scavenger and has a high absorption profile in the human intestine (81.93%). Its antioxidant activity is attributed to its molecular structure, which allows it to engage effectively with free radicals. Notably, it has been shown to outperform other flavonoids in antioxidant assays despite lacking certain hydroxyl groups typically associated with high radical scavenging activity .

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injuries in various experimental models. A study highlighted its ability to mitigate liver damage by reducing oxidative stress markers and improving liver function tests, indicating its potential utility in treating liver diseases .

3. Anti-inflammatory Activity

This compound also exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce inflammation markers comparable to dexamethasone, suggesting its potential as a therapeutic agent in inflammatory conditions.

The anti-inflammatory activity of this compound is believed to be mediated through the inhibition of pro-inflammatory cytokines and mediators, thereby reducing inflammation in tissues .

4. Neuroprotective Potential

Recent studies have indicated that this compound acts as a cholinesterase inhibitor, which could have implications for neurodegenerative diseases such as Alzheimer's. It functions as a competitive inhibitor for butyrylcholinesterase (BuChE) and a noncompetitive inhibitor for acetylcholinesterase (AChE), suggesting its potential role in enhancing cholinergic transmission .

Eigenschaften

IUPAC Name |

2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-11-5-12(19)16-13(20)7-14(22-15(16)6-11)8-2-9(17)4-10(18)3-8/h2-6,14,17-19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYLMQKEGSQNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Blumeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118024-26-3 | |

| Record name | Blumeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 222 °C | |

| Record name | Blumeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.